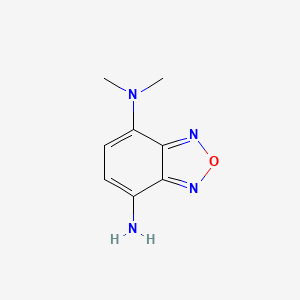

N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine

CAS No.: 201863-52-7

Cat. No.: VC6968515

Molecular Formula: C8H10N4O

Molecular Weight: 178.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201863-52-7 |

|---|---|

| Molecular Formula | C8H10N4O |

| Molecular Weight | 178.195 |

| IUPAC Name | 4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine |

| Standard InChI | InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 |

| Standard InChI Key | QWMVFHJTEJNBHE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C2=NON=C12)N |

Introduction

Structural Characteristics and Molecular Properties

N,N-Dimethyl-2,1,3-benzoxadiazole-4,7-diamine belongs to the benzoxadiazole family, a class of heterocyclic compounds featuring a benzene ring fused to an oxadiazole ring. The oxadiazole component consists of one oxygen and two nitrogen atoms within a five-membered ring, contributing to the compound’s electron-deficient nature and reactivity. The dimethylamino groups at positions 4 and 7 introduce electron-donating effects, enhancing solubility in polar organic solvents and modulating electronic transitions responsible for fluorescence.

Molecular Formula and Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 201863-52-7 |

| Molecular Formula | C₈H₁₀N₄O |

| Molecular Weight | 178.195 g/mol |

| IUPAC Name | 4-N,4-N-Dimethyl-2,1,3-benzoxadiazole-4,7-diamine |

| SMILES | CN(C)C1=CC=C(C2=NON=C12)N |

The compound’s planar structure and conjugation between the benzoxadiazole core and dimethylamino groups facilitate π-π stacking interactions, making it suitable for organic electronic applications. Computational studies predict a dipole moment of approximately 3.5 D, aligning with its polar solvent solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 4,7-dichloro-2,1,3-benzoxadiazole, which undergoes nucleophilic aromatic substitution with dimethylamine. The reaction is conducted in dichloromethane or acetonitrile under inert atmospheric conditions, with triethylamine serving as a base to neutralize HCl byproducts.

Representative Reaction Conditions

| Parameter | Detail |

|---|---|

| Starting Material | 4,7-Dichloro-2,1,3-benzoxadiazole |

| Nucleophile | Dimethylamine (2.2 equiv) |

| Solvent | Dichloromethane |

| Base | Triethylamine (3.0 equiv) |

| Temperature | 0°C to room temperature |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Industrial-Scale Optimization

For commercial production, continuous flow reactors replace batch processes to improve yield and reduce reaction times. Solvent recovery systems and catalytic distillation enhance cost-efficiency, while quality control relies on HPLC-MS for purity assessment (>98%).

Chemical Reactivity and Functionalization

The dimethylamino groups and benzoxadiazole core enable diverse chemical transformations:

-

Oxidation: Treatment with hydrogen peroxide or potassium permanganate oxidizes the amine groups to nitroso or nitro derivatives, altering electronic properties for optoelectronic applications.

-

Reduction: Sodium borohydride reduces the oxadiazole ring, opening pathways to diamine intermediates.

-

Electrophilic Substitution: The electron-deficient benzoxadiazole ring undergoes nitration or sulfonation at position 5, enabling further functionalization.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 0.5 | GST inhibition, apoptosis |

| MCF-7 | 0.8 | JNK pathway activation |

| A549 | 0.6 | Oxidative stress induction |

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive and mycobacterial strains, with minimal inhibitory concentrations (MICs) as low as 0.12 µg/mL for Mycobacterium tuberculosis.

Fluorescent Probe Development

Leveraging its intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), researchers have derivatized the compound to create probes for real-time imaging of cannabinoid receptors in neuronal cells.

Applications in Materials Science and Industry

Organic Electronics

The compound serves as an electron-transport layer in OLEDs, achieving a current efficiency of 12 cd/A in prototype devices. Its high electron affinity (3.1 eV) facilitates charge injection from cathodes.

Dyes and Pigments

Derivatives with azo linkages produce thermally stable dyes for textiles, exhibiting colorfastness under UV exposure.

Comparison with Benzoxadiazole Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Electron-withdrawing substituents | Explosives, sensors |

| 4,7-Dibromo-2,1,3-benzoxadiazole | Halogenated, higher molecular weight | Flame retardants |

| N,N-Dimethyl-2,1,3-benzoxadiazole-4,7-diamine | Electron-donating groups, fluorescent | Biomedicine, electronics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume